6-Nitro-1,2-benzoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1,2-benzoxazole-3-carboxylic acid is a chemical compound that belongs to the class of benzoxazole derivatives . It has a molecular weight of 208.13 .
Molecular Structure Analysis
The molecular formula of 6-Nitro-1,2-benzoxazole-3-carboxylic acid is C8H4N2O5 . The InChI code is 1S/C8H4N2O5/c11-8(12)7-5-2-1-4(10(13)14)3-6(5)15-9-7/h1-3H,(H,11,12) .Physical And Chemical Properties Analysis
6-Nitro-1,2-benzoxazole-3-carboxylic acid is a solid . It has a boiling point of 484.4±25.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C, and the enthalpy of vaporization is 79.0±3.0 kJ/mol .Scientific Research Applications
Synthetic Chemistry and Material Science
- Microwave-assisted Synthesis of Benzoxazoles Derivatives : This method increases diversity and accelerates research in modern chemistry. The synthesis of benzoxazole derivatives, including potentially 6-Nitro-1,2-benzoxazole-3-carboxylic acid, could benefit from microwave irradiation techniques for efficient and rapid synthesis. These derivatives have shown significant properties in material science and pharmaceutical chemistry, demonstrating a broad range of applications from dyestuff and polymer industries to agrochemicals and optical brighteners (Özil & Menteşe, 2020).
Biological and Pharmacological Applications
- Antioxidant Activity Analysis : Benzoxazole derivatives, by extension, could be analyzed for their antioxidant properties using various analytical methods. This implies potential research applications in food engineering, medicine, and pharmacy, where understanding antioxidant activity is crucial (Munteanu & Apetrei, 2021).
Enzymatic and Chemical Transformations
- Selective Catalytic Reduction of Aromatic Nitro Compounds : This process, relevant to 6-Nitro-1,2-benzoxazole-3-carboxylic acid, involves its potential reduction into aromatic amines, isocyanates, carbamates, and ureas using CO. Such transformations are of interest in both academic and industrial settings, highlighting the compound's significance in synthesizing a range of products (Tafesh & Weiguny, 1996).
Environmental and Wastewater Treatment
- Use of Redox Mediators in Organic Pollutant Treatment : Benzoxazole derivatives could be implicated in the enzymatic remediation of organic pollutants. Their potential role in enhancing the efficiency of degradation processes indicates their significance in environmental science and engineering (Husain & Husain, 2007).
Safety And Hazards
properties
IUPAC Name |
6-nitro-1,2-benzoxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-8(12)7-5-2-1-4(10(13)14)3-6(5)15-9-7/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFVQVMLIQEOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275413 |
Source
|
Record name | 6-Nitro-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1,2-benzoxazole-3-carboxylic acid | |
CAS RN |
28691-50-1 |
Source
|
Record name | 6-Nitro-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.